2-Iodo-6-methoxybenzoic acid

Descripción general

Descripción

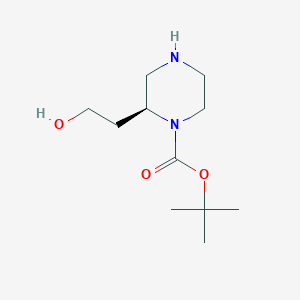

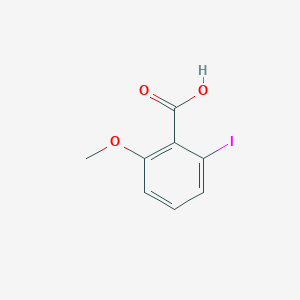

2-Iodo-6-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.05 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2-Iodo-6-methoxybenzoic acid is1S/C8H7IO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) . This indicates that the compound consists of an iodine atom and a methoxy group attached to a benzoic acid structure. Physical And Chemical Properties Analysis

2-Iodo-6-methoxybenzoic acid is a solid substance . It has a molecular weight of 278.05 . The melting point is 129-131°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Vibralactone : 2-Iodo-6-methoxybenzoic acid derivatives have been used in the synthesis of vibralactone, a compound with potential pharmacological properties. The process involves reductive alkylation, hydrolysis, iodolactonization, and intramolecular reactions (Zhou & Snider, 2008).

Ortho-Metalation of Unprotected Benzoic Acids : In a study exploring the selective synthesis of 2-methoxybenzoic acid derivatives, 2-Iodo-6-methoxybenzoic acid played a crucial role in the metalation process, showcasing its utility in the preparation of complex organic molecules (Nguyen, Castanet, & Mortier, 2006).

Suzuki Cross-Coupling Reactions : This compound has been involved in cross-coupling reactions, specifically in the synthesis of biaryl structures, demonstrating its value in creating complex chemical structures (Chaumeil, Signorella, & Drian, 2000).

Oxidative Modifications of Flavonoids : In a study, 2-Iodo-6-methoxybenzoic acid was used as an oxidant for regioselective aromatic hydroxylation of flavonoids, a process significant in the synthesis of compounds with high antioxidant activity (Barontini, Bernini, Crisante, & Fabrizi, 2010).

Dehydrogenation of Tetrahydro-β-Carbolines : Demonstrating its versatility, 2-Iodo-6-methoxybenzoic acid has been employed for the dehydrogenation of tetrahydro-β-carbolines under mild conditions, a technique useful in the synthesis of marine indole alkaloids (Panarese & Waters, 2010).

- , a key process in synthetic organic chemistry. The versatility of 2-Iodo-6-methoxybenzoic acid is highlighted by its ability to oxidize various functional groups under mild conditions (Nair, 2020).

Catalytic Asymmetric Iodoesterification : This compound has been used in catalytic asymmetric iodoesterification of simple alkenes, showcasing its role in producing optically active iodo- p -methoxybenzoate products (Arai et al., 2020).

Oxidative Transformations in Organic Synthesis : Its application extends to a wide range of oxidative transformations in organic synthesis, proving its utility beyond simple alcohol oxidations (Duschek & Kirsch, 2011).

Reagent in Solvent-Free Conditions : Demonstrating environmental considerations, 2-Iodo-6-methoxybenzoic acid has been shown to work efficiently under solvent-free conditions, particularly in ball milling, enhancing its safety and sustainability in chemical reactions (Achar, Maiti, & Mal, 2014).

Safety and Hazards

The compound is classified under the GHS07 category, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Mecanismo De Acción

Mode of Action

It is known that the compound can participate in reactions such as copper-mediated ullmann-like coupling reactions . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

The compound’s participation in Ullmann-like coupling reactions suggests that it may influence pathways involving copper ions or related biochemical processes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be bbb permeant .

Result of Action

Given its potential involvement in copper-mediated reactions, it may influence cellular processes related to copper homeostasis or other copper-dependent biochemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-6-methoxybenzoic acid . For instance, the compound’s reactivity in Ullmann-like coupling reactions may be affected by the presence of copper ions and the pH of the environment . Additionally, the compound’s solubility and lipophilicity can influence its bioavailability and distribution within the body .

Propiedades

IUPAC Name |

2-iodo-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRQKFYMMXFZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479070 | |

| Record name | 2-IODO-6-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66195-39-9 | |

| Record name | 2-IODO-6-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)